2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid
Overview
Description
2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent in the formation of carbon-carbon bonds. Its unique structure, which includes bromine, fluorine, and a methoxycarbonyl group, provides it with distinct reactivity and properties.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign . The stability of these compounds presents new challenges, especially when considering the removal of the boron moiety at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action can lead to the synthesis of a variety of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-4-(methoxycarbonyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Substitution: Various substituted aryl derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is unique due to the combination of bromine, fluorine, and methoxycarbonyl groups, which provide distinct reactivity and properties compared to other boronic acids. This unique structure allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds .
Biological Activity
2-Bromo-6-fluoro-4-(methoxycarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a boronic acid group, positions it as a candidate for various therapeutic applications, including anticancer and antimicrobial activities.
The molecular formula of this compound is . Its structure includes a bromine atom, a fluorine atom, and a methoxycarbonyl group, contributing to its unique chemical reactivity and biological properties.
Anticancer Activity
Research indicates that boronic acids, including this compound, can inhibit cancer cell proliferation. The mechanism often involves the inhibition of proteasomal activity or interference with cell cycle progression.
-
Mechanism of Action :
- Boronic acids can bind to the active sites of enzymes involved in cancer cell metabolism. For instance, studies have shown that certain boronic acid derivatives induce cell cycle arrest at the G2/M phase and activate apoptosis pathways in various cancer cell lines .
- The presence of the methoxycarbonyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Case Studies :
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boronic acids are known to exhibit activity against various bacteria and fungi.
- Antibacterial Effects :
- Studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated effectiveness against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The biological activity of boronic acids is significantly influenced by their structural features:
Structural Feature | Influence on Activity |
---|---|
Boron Atom | Essential for binding to target proteins |
Fluorine Substitution | Enhances lipophilicity and biological activity |
Methoxycarbonyl Group | Improves membrane permeability |
Positioning of Functional Groups | Affects binding affinity and selectivity |
Properties
IUPAC Name |
(2-bromo-6-fluoro-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-8(12)4-2-5(10)7(9(13)14)6(11)3-4/h2-3,13-14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIGAOWJKBNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C(=O)OC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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